Valproyl-adenylic acid

Description

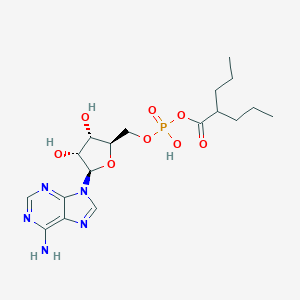

Structure

3D Structure

Properties

CAS No. |

140233-88-1 |

|---|---|

Molecular Formula |

C18H28N5O8P |

Molecular Weight |

473.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-propylpentanoate |

InChI |

InChI=1S/C18H28N5O8P/c1-3-5-10(6-4-2)18(26)31-32(27,28)29-7-11-13(24)14(25)17(30-11)23-9-22-12-15(19)20-8-21-16(12)23/h8-11,13-14,17,24-25H,3-7H2,1-2H3,(H,27,28)(H2,19,20,21)/t11-,13-,14-,17-/m1/s1 |

InChI Key |

WIBHCYGIEDIFDO-LSCFUAHRSA-N |

SMILES |

CCCC(CCC)C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Isomeric SMILES |

CCCC(CCC)C(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

CCCC(CCC)C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Other CAS No. |

140233-88-1 |

Synonyms |

valproyl-adenylic acid valproyl-AMP |

Origin of Product |

United States |

Enzymatic Biosynthesis and Mechanistic Formation of Valproyl Adenylic Acid

Precursor Activation and Entry into Metabolic Pathways

The journey of valproic acid through metabolic pathways begins with its activation, a process that prepares it for subsequent enzymatic reactions. This initial step is crucial for its entry into the β-oxidation pathway.

Valproic Acid as Substrate

Valproic acid, a branched short-chain fatty acid, serves as the primary substrate for the formation of valproyl-adenylic acid. pharmgkb.orgwikipedia.org It enters the mitochondria, where it undergoes activation to become a substrate for the fatty acid β-oxidation pathway. researchgate.net The structure of valproic acid allows it to be recognized by enzymes that typically act on endogenous medium-chain fatty acids. nih.govexpasy.org

Identification and Characterization of Biosynthetic Enzymes

The biosynthesis of valproyl-adenylic acid is primarily orchestrated by medium-chain acyl-CoA synthetases. These enzymes facilitate the ATP-dependent formation of an acyl-adenylate intermediate.

Role of Medium-Chain Acyl-CoA Synthetase (EC 6.2.1.2) in Valproyl-adenylic Acid Formation

Medium-chain acyl-CoA synthetase (MACS), classified under EC 6.2.1.2, is the key enzyme responsible for the activation of valproic acid. nih.govresearchgate.net This enzyme catalyzes the formation of valproyl-CoA from valproic acid, a reaction that proceeds through a valproyl-adenylic acid intermediate. pharmgkb.orgnih.gov Studies with rat liver mitochondria have shown that MACS facilitates this activation. nih.govnih.gov The enzyme acts on a range of fatty acids, including those from C4 to C11, as well as their hydroxylated and unsaturated derivatives. expasy.orggenome.jp The broad substrate specificity of the liver's mitochondrial MACS makes it susceptible to processing xenobiotic carboxylic acids like valproic acid. nih.gov

ATP-Dependent Acyl-AMP Formation Mechanisms

The formation of valproyl-adenylic acid is an ATP-dependent process. nih.govresearchgate.net Acyl-CoA synthetases, in general, catalyze a two-step reaction. nih.govmdpi.com In the first step, the carboxylate substrate, in this case, valproic acid, reacts with ATP to form an acyl-adenylate intermediate (valproyl-AMP) and releases pyrophosphate. mdpi.comrcsb.org This acyl-AMP intermediate is typically enzyme-bound. mdpi.com However, research has demonstrated that valproyl-AMP can exist in a free, non-enzyme-bound form, establishing it as a novel cellular metabolite of valproic acid. nih.govresearchgate.net The second step involves the reaction of the acyl-adenylate with Coenzyme A (CoA) to produce the corresponding acyl-CoA thioester, in this case, valproyl-CoA. mdpi.comrcsb.org

The general mechanism can be summarized as follows:

Adenylation: Fatty Acid + ATP ⇌ Acyl-AMP + PPi

Thioesterification: Acyl-AMP + CoA ⇌ Acyl-CoA + AMP

This two-step mechanism is common to the superfamily of adenylate-forming enzymes. rcsb.orgnih.gov

Enzyme Active Site Architecture and Catalytic Analysis

The active sites of acyl-CoA synthetases are located at the interface of their N- and C-terminal domains. nih.govresearchgate.net X-ray crystallography studies of various acyl-CoA synthetases have revealed a significant conformational change during catalysis. mdpi.comnih.gov These enzymes undergo a large domain rotation of about 140 degrees to facilitate the two separate half-reactions within a single active site. mdpi.comnih.gov

The binding pocket for ATP is well-conserved among these enzymes. nih.gov Key residues, including a conserved lysine (B10760008), are crucial for the initial adenylation step. researchgate.netwikipedia.org The binding of CoA to the enzyme induces a conformational change that brings it into position for the formation of the thioester bond. wikipedia.org The architecture of the acyl-binding pocket shows more diversity, which accounts for the enzyme's specificity for different fatty acid substrates. nih.gov In medium-chain acyl-CoA synthetases, a shallow pocket accommodates the medium-chain carboxylates. nih.gov

| Enzyme Family | Key Structural Features | Catalytic Mechanism |

| Acyl-CoA Synthetases | N- and C-terminal domains with active site at the interface. nih.govresearchgate.net | Two-step reaction involving domain rotation. mdpi.comnih.gov |

| Adenylate-Forming Enzymes | Conserved AMP and ATP binding pockets. nih.gov | Formation of an acyl-adenylate intermediate. rcsb.orgnih.gov |

Kinetic and Regulatory Aspects of Valproyl-adenylic Acid Synthesis

The synthesis of valproyl-adenylic acid is influenced by various factors, including pH and the presence of other fatty acids. Research has shown that the rate of valproyl-AMP formation is linear with time and increases significantly as the pH decreases from 8.0 to 6.8. nih.govresearchgate.net Specifically, a five-fold increase in the rate of formation has been observed within this pH range. nih.govresearchgate.net

Furthermore, the synthesis of valproyl-AMP can be competitively inhibited by other medium-chain fatty acids. For instance, octanoate (B1194180) has been shown to inhibit the formation of valproyl-AMP, which supports the role of medium-chain acyl-CoA synthetase in this process. nih.govresearchgate.net This inhibition suggests that valproic acid and other medium-chain fatty acids compete for the same active site on the enzyme. nih.gov

| Factor | Effect on Valproyl-AMP Synthesis | Reference |

| pH | Rate of formation increases 5-fold as pH decreases from 8.0 to 6.8. | nih.govresearchgate.net |

| Octanoate | Inhibits the synthesis of valproyl-AMP. | nih.govresearchgate.net |

Reaction Rate Dependence on pH

The rate at which valproyl-adenylic acid is formed is significantly influenced by the surrounding pH. Research has demonstrated a distinct relationship between pH levels and the synthesis rate of this metabolite. Specifically, the rate of formation increases as the pH decreases. In one study, a five-fold increase in the rate of valproyl-AMP formation was observed when the pH was lowered from 8.0 to 6.8. nih.govresearchgate.net This suggests that a more acidic environment favors the enzymatic reaction leading to the production of valproyl-adenylic acid.

Table 1: Effect of pH on Valproyl-adenylic Acid Formation Rate

| pH | Relative Rate of Formation |

| 8.0 | 1x |

| 6.8 | 5x |

This table illustrates the reported change in the formation rate of valproyl-adenylic acid with varying pH levels, as documented in studies with soluble extracts of rat liver mitochondria. nih.govresearchgate.net

Modulation and Inhibition of Formation (e.g., by Octanoate)

The biosynthesis of valproyl-adenylic acid can be modulated by the presence of other fatty acids. Octanoate, a medium-chain fatty acid, has been identified as an effective inhibitor of valproyl-AMP synthesis. nih.govresearchgate.net This inhibitory action suggests that valproic acid and octanoate may compete for the same active site on the medium-chain acyl-CoA synthetase enzyme. nih.govresearchgate.net The complete inhibition of valproyl-AMP formation by octanoate strengthens the hypothesis that this specific enzyme is responsible for its synthesis. researchgate.net

Subcellular Localization of Valproyl-adenylic Acid Biosynthesis

Understanding where within the cell valproyl-adenylic acid is synthesized is crucial to understanding its physiological and potential toxicological roles. Research has pinpointed the primary site of its formation.

Mitochondrial Formation Pathways

The biosynthesis of valproyl-adenylic acid is predominantly a mitochondrial process. Valproic acid, being a fatty acid, is metabolized within the mitochondria. pharmgkb.org The initial step in its mitochondrial beta-oxidation pathway is the formation of valproyl-CoA, which is catalyzed by medium-chain acyl-CoA synthase. pharmgkb.org It is during this activation step that valproyl-adenylic acid is formed as an intermediate. nih.govresearchgate.net Studies have shown that valproic acid can be activated to its CoA ester not only in the mitochondrial matrix but also potentially in the cytosol, though the primary focus for valproyl-adenylic acid formation has been within the mitochondria. nih.gov

Studies in Hepatocytes and Liver Mitochondria

Investigations using rat hepatocytes and isolated rat liver mitochondria have confirmed the formation of valproyl-adenylic acid in these systems. nih.govresearchgate.net When hepatocytes were incubated with valproic acid, the presence of valproyl-AMP was identified, indicating its formation within intact liver cells. researchgate.net Furthermore, experiments with soluble extracts from rat liver mitochondria definitively established this organelle as a key site of its synthesis. nih.govresearchgate.net These findings in liver cells are significant as the liver is a primary site of drug metabolism, including that of valproic acid. nih.gov

Biochemical Metabolism and Downstream Fates of Valproyl Adenylic Acid

Enzymatic Conversion of Valproyl-adenylic Acid to Valproyl-CoA

The metabolic activation of valproic acid to its coenzyme A (CoA) thioester, valproyl-CoA, is a two-step process that proceeds via a valproyl-adenylic acid (also known as valproyl-AMP) intermediate. nih.govnih.gov This reaction is catalyzed by an acyl-CoA synthetase. Specifically, studies suggest that the medium-chain acyl-CoA synthetase (EC 6.2.1.2), located in the mitochondria, is responsible for this activation. nih.govresearchgate.net

The process begins with the reaction of valproic acid with adenosine (B11128) triphosphate (ATP). The enzyme catalyzes the transfer of an adenosine monophosphate (AMP) moiety from ATP to the carboxyl group of valproic acid, forming a mixed anhydride (B1165640) bond and releasing pyrophosphate (PPi). This resulting molecule is the highly reactive intermediate, valproyl-adenylic acid. nih.govresearchgate.net

In the second step, the same enzyme facilitates the reaction of valproyl-adenylic acid with coenzyme A (CoASH). The sulfhydryl group of CoASH acts as a nucleophile, attacking the carbonyl carbon of the valproyl group. This leads to the displacement of AMP and the formation of the thioester bond of valproyl-CoA. nih.govresearchgate.net

Interestingly, studies have shown that valproyl-adenylic acid can exist in a free, non-enzyme-bound form within the cell. nih.govnih.gov Its formation is noted to be the sole product when CoASH is absent from the incubation mixture, confirming it as a distinct metabolic intermediate. nih.govresearchgate.net The rate of its formation has been observed to increase as the pH decreases from 8.0 to 6.8. nih.govresearchgate.net

Subsequent Metabolic Processing of Valproyl-CoA

Once formed, valproyl-CoA enters the mitochondrial matrix and is subjected to further metabolic processing, primarily through pathways analogous to those for endogenous fatty acids.

Valproyl-CoA undergoes beta-oxidation, a cyclical process that shortens the acyl chain. However, due to the branched structure of valproic acid, this pathway involves specific enzymes and yields distinct intermediates compared to straight-chain fatty acids. nih.govchemrxiv.org The beta-oxidation of valproyl-CoA is not always complete. nih.gov

The initial and key dehydrogenation step is catalyzed by 2-methyl-branched chain acyl-CoA dehydrogenase (ACADSB), and also potentially by isovaleryl-CoA dehydrogenase (IVD), to form 2-ene-valproyl-CoA. nih.govchemrxiv.org The pathway then proceeds through hydration and a second dehydrogenation, although the subsequent thiolytic cleavage is inefficient. nih.gov

Table 1: Key Steps in the Beta-Oxidation of Valproyl-CoA

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| Dehydrogenation | Valproyl-CoA | 2-methyl-branched chain acyl-CoA dehydrogenase (ACADSB), Isovaleryl-CoA dehydrogenase (IVD) | 2-ene-valproyl-CoA |

| Hydration | 2-ene-valproyl-CoA | Enoyl-CoA hydratase (Crotonase, ECSH1) | 3-hydroxy-valproyl-CoA |

| Dehydrogenation | 3-hydroxy-valproyl-CoA | 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (HSD17B10) | 3-keto-valproyl-CoA |

| Thiolytic Cleavage | 3-keto-valproyl-CoA | Thiolase (Inefficient) | Propionyl-CoA + Acyl-CoA |

In addition to beta-oxidation, valproic acid metabolism can lead to the formation of unsaturated and potentially reactive metabolites, particularly through pathways involving cytochrome P450 (CYP) enzymes. nih.gov A key metabolite generated via CYP-mediated oxidation (primarily by CYP2C9 and CYP2A6) is 4-ene-VPA. nih.gov

This metabolite, 4-ene-VPA, can enter the mitochondria and be converted to its CoA ester. Subsequent beta-oxidation of 4-ene-VPA-CoA leads to the formation of a highly reactive electrophile, (E)-2,4-diene-VPA-CoA. nih.gov These reactive species can have significant biochemical consequences:

Depletion of Glutathione (B108866): The electrophilic nature of metabolites like (E)-2,4-diene-VPA-CoA allows them to form conjugates with nucleophiles such as glutathione (GSH). nih.gov This process can deplete mitochondrial glutathione pools, compromising cellular antioxidant defenses. nih.gov

Covalent Binding: These reactive intermediates can covalently bind to cellular macromolecules, including proteins, which can impair their function. mdpi.comresearchgate.net

Inhibition of Beta-Oxidation: The formation of conjugates with Coenzyme A can inhibit key enzymes within the beta-oxidation pathway, further disrupting fatty acid metabolism. nih.gov

Interactions with Endogenous Fatty Acid and Amino Acid Metabolism Pathways

The metabolism of valproic acid, particularly the formation and accumulation of valproyl-CoA, significantly interferes with endogenous metabolic pathways.

Fatty Acid Metabolism: Valproyl-CoA is known to inhibit carnitine palmitoyltransferase I (CPT-I), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for beta-oxidation. pnas.org Furthermore, the extensive metabolism of valproic acid to its CoA ester can sequester the mitochondrial pool of free Coenzyme A, making it less available for the activation and oxidation of endogenous fatty acids. pnas.org This disruption can contribute to an accumulation of fatty acids. mdpi.com

Amino Acid Metabolism (Urea Cycle): Valproic acid metabolism interferes with the urea (B33335) cycle, the primary pathway for the detoxification of ammonia (B1221849), which is a byproduct of amino acid catabolism. acs.orgpnas.org This interference can lead to hyperammonemia and is mediated by several mechanisms: nih.govresearchgate.net

Inhibition of N-acetylglutamate Synthase (NAGS): The metabolite valproyl-CoA is a potent inhibitor of NAGS. nih.govlibretexts.org N-acetylglutamate is an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS I), the first and rate-limiting enzyme of the urea cycle. acs.orgresearchgate.net Reduced NAG availability impairs the entire cycle's flux. libretexts.org

Direct Inhibition of Carbamoyl Phosphate Synthetase I (CPS I): Some evidence also suggests a direct inhibitory effect of valproic acid or its metabolites on CPS I. acs.orgresearchgate.net

Carnitine Depletion: Valproic acid can deplete carnitine stores, which are necessary for the proper metabolism and transport of fatty acids, indirectly affecting the energy status of the liver cells and the functioning of the urea cycle. researchgate.netpnas.org

Table 2: Interactions of Valproyl-CoA with Endogenous Metabolic Pathways

| Pathway | Affected Enzyme/Process | Mechanism of Interaction | Consequence |

|---|---|---|---|

| Fatty Acid Metabolism | Carnitine Palmitoyltransferase I (CPT-I) | Competitive and non-competitive inhibition by valproyl-CoA | Reduced transport of fatty acids into mitochondria |

| Fatty Acid Metabolism | Coenzyme A Pool | Sequestration of free CoA as valproyl-CoA | Decreased availability of CoA for endogenous fatty acid oxidation |

| Amino Acid Metabolism (Urea Cycle) | N-acetylglutamate Synthase (NAGS) | Inhibition by valproyl-CoA | Reduced activation of the urea cycle |

| Amino Acid Metabolism (Urea Cycle) | Carbamoyl Phosphate Synthetase I (CPS I) | Direct inhibition and indirect inhibition via reduced NAG | Impaired ammonia detoxification |

Theoretical Considerations of Valproyl-adenylic Acid Degradation Mechanisms

Valproyl-adenylic acid, as a mixed carboxylic-phosphoric anhydride, is an energetically activated and inherently reactive molecule. nih.govrsc.org While its primary metabolic fate is enzymatic conversion to valproyl-CoA, its chemical nature dictates potential non-enzymatic degradation pathways.

The key to its reactivity lies in the high-energy phosphoanhydride bond linking the valproyl carboxyl group to the phosphate of AMP. nih.govresearchgate.net Theoretically, the principal mechanism of non-enzymatic degradation is hydrolysis. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the valproyl moiety or the phosphorus atom of the phosphate group, which would cleave the anhydride bond and yield valproic acid and AMP.

The stability of this mixed anhydride bond is influenced by several factors:

pH: The rate of hydrolysis of similar acyl-adenylates is pH-dependent. The negative charge on the phosphate group at physiological pH provides some kinetic stability by repelling nucleophiles. mdpi.com However, changes in pH can alter the protonation state and affect stability. Studies on valproyl-AMP itself have shown its rate of formation increases at a lower pH (6.8 vs 8.0), which could also influence its stability and non-enzymatic reactivity. nih.govescholarship.org

Nucleophilic Attack: As an activated acyl donor, the carbonyl carbon of valproyl-adenylic acid is electrophilic and susceptible to attack by other biological nucleophiles besides water and CoASH, such as the amino or sulfhydryl groups of amino acids or peptides. mdpi.comcsbsju.edu However, the bulky di-n-propyl branched structure of the valproyl group might sterically hinder such reactions, a factor that is proposed to facilitate its release from the synthetase enzyme in a free form. csbsju.edu

Thermodynamic vs. Kinetic Stability: Like ATP, acyl-adenylates are thermodynamically unstable (i.e., their hydrolysis is highly exergonic) but can be kinetically stable in the absence of a catalyst. nih.gov This allows them to exist as transient intermediates, but their inherent reactivity means they are unlikely to accumulate to high concentrations before reacting enzymatically or non-enzymatically.

Computational modeling approaches, such as molecular dynamics simulations, could theoretically be used to predict the stability of the valproyl-adenylic acid structure and model its interaction with water molecules or other nucleophiles to better quantify the energetics of its degradation pathways. However, specific computational studies on the degradation of valproyl-adenylic acid are not extensively reported in the literature.

Molecular Interactions and Biophysical Characterization of Valproyl Adenylic Acid

Protein Binding Affinities and Specificity

The interaction of Valproyl-adenylic acid with proteins is dictated by the distinct chemical properties of its valproyl and adenylyl components. These interactions range from specific enzyme-ligand binding to more general associations with serum proteins.

Enzyme-Ligand Interactions (e.g., AMP deaminases, RNA polymerases)

Valproyl-adenylic acid is identified as a novel cellular metabolite formed during the metabolic activation of valproic acid. nih.govresearchgate.net Studies using soluble extracts of rat liver mitochondria have shown that in the presence of ATP and MgCl2, but in the absence of Coenzyme A, Valproyl-AMP is the sole product formed. nih.govresearchgate.net Its synthesis is believed to be catalyzed by medium-chain acyl-CoA synthetase (EC 6.2.1.2), as the process is inhibited by octanoate (B1194180), a known substrate for this enzyme. nih.gov This formation implies a direct and specific interaction with the synthetase active site, where it exists as a free, not-enzyme-bound, acyl adenylate intermediate. nih.govresearchgate.net

The adenylic acid moiety suggests potential interactions with enzymes that recognize AMP. For instance, AMP deaminases, which convert AMP to inosine (B1671953) monophosphate (IMP), are subject to regulation by various ligands. While direct studies on Valproyl-adenylic acid are limited, research on AMP deaminase from rat muscle shows that its interaction with myosin is inhibited by ligands like AMP and ADP. This suggests that a modified AMP molecule like Valproyl-adenylic acid could potentially modulate the activity or interactions of AMP deaminases.

Similarly, the structural inclusion of a nucleotide suggests possible interactions with RNA polymerases. The inhibition of RNA polymerase II by certain compounds can be competitive with respect to nucleoside triphosphate substrates. This mechanism, focused on the substrate-binding site, could be a potential mode of interaction for Valproyl-adenylic acid, though specific inhibitory actions have not been detailed.

Interaction with Serum Proteins (contextual with Valproic Acid binding)

While direct data on the serum protein binding of Valproyl-adenylic acid is not extensively documented, the well-characterized binding of its parent compound, valproic acid (VPA), provides a strong contextual basis. VPA is known to be highly bound (85-95%) to serum proteins, predominantly albumin. nih.gov This binding is saturable, meaning the fraction of unbound drug increases with higher total concentrations. nih.gov

The interaction of VPA with plasma proteins has been quantified, revealing at least two types of binding sites. This concentration-dependent binding influences the pharmacokinetic profile of VPA. nih.gov Given that Valproyl-adenylic acid retains the lipophilic valproyl structure, it is plausible that it also interacts with serum albumin, although the addition of the polar adenylic acid group would likely alter the binding affinity and characteristics compared to VPA alone.

Table 1: Binding Parameters of Valproic Acid to Plasma Proteins

| Parameter | Value | Description |

| Association Constant (K1) | 40.0 x 10⁻³ | High-affinity binding sites |

| Association Constant (K2) | 0.39 x 10³ | Low-affinity binding sites |

| Number of Binding Sites (n1) | 1.5 | Number of high-affinity sites |

| Number of Binding Sites (n2) | 6.8 | Number of low-affinity sites |

| Data derived from Scatchard plot analysis of valproic acid binding in healthy subjects. nih.gov |

Allosteric Modulation Mechanisms and Sites

The concept of allosteric modulation, where a ligand binds to a site distinct from the active site to alter protein activity, is highly relevant to a molecule containing an AMP component. AMP is a key allosteric regulator of AMP-activated protein kinase (AMPK), a central enzyme in cellular energy homeostasis. AMPK activation is sensitive to the cellular AMP:ATP ratio.

Studies on different AMPK isoforms reveal that α2-containing complexes are more readily activated by AMP than α1-containing complexes. semanticscholar.org The binding of AMP to the regulatory γ-subunit induces conformational changes that activate the kinase. nih.gov Valproyl-adenylic acid, as an AMP analog, could potentially interact with the allosteric sites on AMPK or other AMP-regulated enzymes. The bulky valproyl group could influence binding affinity and the resulting conformational change, potentially acting as either an agonist or antagonist at these allosteric sites. For example, some enzymes have allosteric sites that bind divalent cations, which in turn regulate their activity. nih.gov

Nucleic Acid Interaction Analysis

The interaction of Valproyl-adenylic acid with nucleic acids is an area of interest due to its dual nature. The valproic acid component has been shown to interact with both DNA and histones. rcsb.org Studies using Fourier-transform infrared (FTIR) microspectroscopy indicate that VPA can induce changes in the superstructure and molecular order of DNA, likely through van der Waals forces. rcsb.org It also alters the conformation of histones H1 and H3, possibly via electrostatic interactions. rcsb.org

The adenylic acid portion of Valproyl-adenylic acid is a fundamental component of RNA and a precursor for DNA synthesis. This nucleotide structure provides an inherent potential for interaction with nucleic acid polymers through base-pairing or stacking interactions. While direct experimental evidence for Valproyl-adenylic acid binding to DNA or RNA is limited, the combined properties of its two moieties suggest a potential for such interactions, which could be relevant to understanding its cellular effects.

Metal Ion Complexation and Coordination Chemistry

Metal ions are crucial for the structure and function of many biological macromolecules. The synthesis of Valproyl-adenylic acid from valproic acid and ATP by mitochondrial extracts is dependent on the presence of magnesium ions (Mg²⁺). nih.gov This requirement strongly suggests that a magnesium-ATP complex is the true substrate for the synthetase enzyme, a common mechanism for enzymes that utilize ATP.

The phosphate (B84403) group of the adenylic acid moiety is a prime site for metal ion chelation. Adenylic acid itself is known to form complexes with various metal ions. The coordination of metal ions can have significant effects on protein stability and function. For instance, studies on DNA gyrase B show that different metal ions (K⁺, Mg²⁺, Ca²⁺, Mn²⁺) have distinct effects on the protein's conformational stability. Monovalent ions like K⁺ were found to stabilize the N-terminal domain where ATP binds, while divalent ions had more pronounced effects on the C-terminal domain. This differential stabilization highlights how metal ion coordination can modulate protein structure and, consequently, function. The interaction of Valproyl-adenylic acid with cellular enzymes is therefore likely to be influenced by the local concentration and type of metal ions.

Conformational Dynamics and Structural Reorganization upon Binding

The binding of a ligand to a protein is rarely a simple lock-and-key event; it often involves significant conformational changes in both the ligand and the protein. Two primary models describe this process: induced fit, where the initial binding of the ligand induces a structural change in the protein to achieve a tighter complex, and conformational selection, where the protein exists in an ensemble of conformations in its unbound state, and the ligand selectively binds to and stabilizes a specific pre-existing conformation.

Studies of various enzymes provide insight into the types of structural reorganization that could be expected upon the binding of Valproyl-adenylic acid. For example, the crystal structure of N6-methyl-AMP deaminase from Arabidopsis thaliana revealed that the enzyme exists in two distinct states: an open conformation when unbound, which switches to a closed state upon ligand binding. This change is driven by the movement of two flexible helices that are critical for substrate binding. Similarly, fatty acyl-CoA ligases, which are functionally related to the enzyme that synthesizes Valproyl-AMP, undergo a massive 140-degree domain rotation to catalyze their two-step reaction within a single active site. These examples underscore that the binding of Valproyl-adenylic acid to its target enzymes likely involves substantial structural reorganization, which is essential for catalysis and biological activity.

Cellular and Molecular Biological Implications of Valproyl Adenylic Acid

Role in Cellular Energy Homeostasis and Nucleotide Metabolism (analogous to AMP)

Valproyl-adenylic acid is formed during the activation of valproic acid by what is likely the medium-chain acyl-CoA synthetase. This reaction, which occurs in the presence of ATP and MgCl2, produces valproyl-AMP as a free, not-enzyme-bound, intermediate. The synthesis of this molecule directly impacts cellular nucleotide metabolism and energy homeostasis due to its nature as an AMP analog and its consumption of ATP for formation.

Participation in Signal Transduction Cascades

While direct studies on the signaling roles of valproyl-adenylic acid are limited, the effects of its parent compound, valproic acid, on various signal transduction cascades are well-documented. These effects provide a framework for understanding the potential downstream consequences of VPA metabolism.

VPA has been shown to influence multiple signaling pathways. For instance, in endothelial cells, VPA increases the production of nitric oxide (NO) by modulating the SH-PTP1-CDK5-eNOS-Ser(116) signaling cascade. It has also been found to alter the phosphoinositide (PI) signaling cascade, a critical pathway involved in numerous cellular functions. In C6 glioma cells, prolonged exposure to VPA enhances serotonin-2A (5-HT2A) receptor-stimulated PI hydrolysis, an effect attributed to the up-regulation of the receptor's numbers rather than a direct impact on the signaling cascade's components.

The influence of the VPA pathway extends to the modulation of key metabolic enzymes. A notable example is its effect on glycogen (B147801) phosphorylase (GP), the enzyme responsible for breaking down glycogen. There are three isoforms of GP: muscle (MM), liver (LL), and brain (BB). In a primary skeletal muscle culture model derived from mice with McArdle disease (a condition caused by a deficiency in the muscle isoform of GP), treatment with sodium valproate was found to induce the expression of the brain isoform, GP-BB. This induction led to a dose-dependent decrease in the abnormal accumulation of glycogen, suggesting that VPA can modulate gene expression to compensate for an enzyme deficiency. This highlights a mechanism by which VPA can impact cellular metabolism through the regulation of enzyme expression and activity.

Indirect Epigenetic Modulations through Valproic Acid Pathway

One of the most extensively studied mechanisms of VPA action is its role as an epigenetic modulator. VPA is a well-established inhibitor of histone deacetylase (HDAC) enzymes. By inhibiting HDACs, VPA influences the acetylation status of histones and other proteins, leading to significant changes in chromatin structure and gene expression. These epigenetic alterations are not limited to histone modifications but also extend to changes in DNA methylation patterns, collectively resulting in profound chromatin remodeling.

Valproic acid is a potent inhibitor of class I and II histone deacetylases. HDACs function by removing acetyl groups from the lysine (B10760008) residues on the N-terminal tails of histone proteins. This removal leads to a more condensed chromatin structure, generally associated with transcriptional repression. By inhibiting HDACs, VPA causes an accumulation of acetylated histones (hyperacetylation), particularly on histones H3 and H4. This increased acetylation neutralizes the positive charge of lysine residues, resulting in a more relaxed or "open" chromatin conformation that allows transcription factors and machinery better access to DNA, thereby promoting gene expression. This effect has been observed in a variety of cell types, including glioblastoma cells, teratocarcinoma cells, and lymphocytes from patients undergoing VPA treatment.

| Cell Type | VPA Concentration | Observed Effect on Histone Acetylation | Reference |

| U87 Glioblastoma Cells | Starting at 0.6 mM | Increased histone H3 and H4 acetylation | |

| F9 Teratocarcinoma Cells | As low as 0.25 mM | Increased acetylated histone H4 | |

| K562 Cells | 1 mM | Time-dependent histone hyperacetylation | |

| Patient Lymphocytes | Clinical Doses | Significant increase in acetylated Histone 3 (acH3) |

The epigenetic influence of VPA extends beyond histone acetylation to affect DNA methylation, a fundamental mechanism for stable gene silencing. The effects of VPA on DNA methylation appear to be complex and potentially context-dependent. Several studies have reported that VPA can induce DNA demethylation. In HeLa cells, VPA treatment led to a dose-dependent decrease in the abundance of 5-methylcytosine (B146107) (5mC), indicating DNA demethylation. This process may involve both passive, replication-dependent pathways and active pathways mediated by enzymes like the ten-eleven-translocation (TET) family. It has been proposed that VPA-induced histone hyperacetylation can create a chromatin environment that facilitates the removal of methyl groups from DNA.

Conversely, other research in glioblastoma cell lines has shown that VPA can induce an increase in the total DNA methylation level in a dose-dependent manner. This suggests that VPA's impact on the epigenome is multifaceted, potentially reprogramming DNA methylation patterns in a cell-type-specific or concentration-dependent fashion.

The combined effects of VPA on histone acetylation and DNA methylation culminate in significant chromatin remodeling. Chromatin remodeling refers to the dynamic changes in chromatin architecture that regulate DNA accessibility for processes like transcription, replication, and repair. VPA-induced hyperacetylation of histones contributes to a less condensed chromatin structure. This structural change is evidenced by increased sensitivity of DNA to nuclease digestion. Furthermore, VPA treatment has been associated with the depletion of structural maintenance of chromosome (SMC) proteins and heterochromatin protein HP1, which further promotes a more open chromatin state. These alterations in chromatin architecture are central to the widespread changes in gene expression observed following VPA administration.

Regulation of Gene Expression

Valproyl-adenylic acid is an intermediate in the metabolic activation of its parent compound, valproic acid (VPA). The broader implications of VPA on gene expression are extensive and primarily attributed to its activity as a histone deacetylase (HDAC) inhibitor. nih.govnih.gov This inhibition leads to the hyperacetylation of histones, which relaxes the chromatin structure and thereby alters gene transcription. nih.gov

Transcriptional Activation and Repression

The formation of valproyl-adenylic acid is a step towards the integration of VPA into cellular metabolism, a process that occurs in parallel with VPA's direct epigenetic actions. As an HDAC inhibitor, VPA influences the expression of a wide array of genes, leading to both transcriptional activation and repression. nih.govnih.gov This modulation of gene expression is a key aspect of its molecular effects. nih.gov

Research has demonstrated that VPA can up-regulate the expression of certain genes while down-regulating others. For instance, in studies on human alveolar epithelial cells, VPA was found to recover the expression of genes that were down-regulated during the epithelial-to-mesenchymal transition (EMT), a process implicated in cancer metastasis and pulmonary fibrosis. nih.gov This effect was correlated with the localization of acetylated histone H3 lysine 27 (H3K27ac). nih.gov

Conversely, VPA treatment has been shown to not suppress the expression of many genes that are up-regulated during EMT. nih.gov The differential effect on gene expression highlights the complexity of VPA's regulatory mechanisms. The specific contribution of valproyl-adenylic acid to these processes is not well defined, and it is generally understood that the overarching effects on transcription are a consequence of the parent compound's ability to inhibit HDACs. nih.gov

Below is a data table summarizing the effects of Valproic Acid on the expression of select genes implicated in hyperglycaemia-induced complement and coagulation pathways in hepatocytes.

| Gene | Function | Effect of VPA under Hyperglycaemia | Associated Pathway |

|---|---|---|---|

| SERPINE1 | Plasminogen Activator Inhibitor 1 | Down-regulated | Coagulation |

| FGB | Fibrinogen Beta Chain | Down-regulated | Coagulation |

| C3 | Complement C3 | Down-regulated | Complement |

| CFB | Complement Factor B | Down-regulated | Complement |

Interconnections with Broader Cellular Metabolic Pathways

Valproyl-adenylic acid is a critical intermediate in the bioactivation of valproic acid, facilitating its entry into cellular metabolic pathways, particularly those involving fatty acids. The formation of valproyl-adenylic acid is catalyzed by medium-chain acyl-CoA synthetase and is the precursor to valproyl-CoA. researchgate.net This conversion allows VPA, a branched-chain fatty acid, to be recognized by and interact with enzymes of mitochondrial β-oxidation. nih.govclinpgx.org

The generation of valproyl-CoA from valproyl-adenylic acid is a pivotal step that connects VPA to central metabolic processes. researchgate.net Once formed, valproyl-CoA can enter the mitochondrial matrix and participate in a series of reactions analogous to those of endogenous fatty acids. cohlife.orgresearchgate.net However, the metabolism of valproyl-CoA through the β-oxidation pathway is incomplete. nih.gov

The interaction of VPA's metabolites with mitochondrial enzymes can have significant downstream consequences. For example, valproyl-CoA has been shown to affect the activity of succinate-CoA ligase, which can, in turn, impact the balance of nucleotides within the mitochondria. Furthermore, the metabolism of VPA can influence the urea (B33335) cycle, with valproyl-CoA being an inhibitor of N-acetylglutamate synthase in rat liver mitochondria. cohlife.org

The table below outlines the key metabolic pathways influenced by the metabolism of Valproic Acid.

| Metabolic Pathway | Key Intermediate | Observed Effect of VPA Metabolism |

|---|---|---|

| Fatty Acid β-Oxidation | Valproyl-CoA | VPA acts as a substrate, leading to incomplete oxidation. nih.gov |

| Urea Cycle | Valproyl-CoA | Inhibition of N-acetylglutamate synthase. cohlife.org |

| Krebs Cycle (TCA Cycle) | Valproyl-CoA | Affects the activity of succinate-CoA ligase. |

Advanced Analytical and Computational Methodologies for Valproyl Adenylic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural confirmation and analysis of Valproyl-adenylic acid. These techniques provide detailed information on the molecule's atomic composition, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the molecular structure of Valproyl-adenylic acid. jchps.com By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of individual atoms and their connectivity, which is essential for unambiguous structural confirmation. hyphadiscovery.comslideshare.net

Proton (¹H) NMR spectroscopy is instrumental in identifying the distinct proton environments within the Valproyl-adenylic acid molecule. The chemical shift (δ) of each proton signal provides insight into its local electronic environment, which is influenced by neighboring atoms and functional groups. acdlabs.com The spectrum of Valproyl-adenylic acid displays characteristic signals corresponding to both the valproyl moiety and the adenosine (B11128) monophosphate (AMP) portion of the molecule.

Protons on the propyl chains of the valproyl group exhibit signals in the aliphatic region of the spectrum. In contrast, the protons of the ribose sugar and the adenine (B156593) base of the AMP moiety resonate at different, well-defined chemical shifts. The anomeric proton of the ribose, for instance, appears at a characteristic downfield position. The integration of these signals provides a quantitative measure of the number of protons in each unique environment, further confirming the molecule's structure. acdlabs.com

| Proton Group | Typical Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Valproyl -CH | 2.2 - 2.6 | Multiplet |

| Valproyl -CH₂ | 1.3 - 1.7 | Multiplet |

| Valproyl -CH₃ | 0.8 - 1.0 | Triplet |

| Ribose H-1' | ~6.1 | Doublet |

| Ribose H-2', H-3', H-4' | 4.0 - 4.8 | Multiplets |

| Ribose H-5', H-5'' | 4.0 - 4.5 | Multiplets |

| Adenine H-2 | ~8.2 | Singlet |

| Adenine H-8 | ~8.5 | Singlet |

Phosphorus-31 (³¹P) NMR spectroscopy is a critical tool for confirming the formation of the high-energy acyl-phosphate anhydride (B1165640) bond in Valproyl-adenylic acid. nih.gov This technique is highly specific for phosphorus-containing compounds and is particularly sensitive to the chemical environment of the phosphorus nucleus. trilinkbiotech.com

In the ³¹P NMR spectrum, the phosphorus atom in the mixed anhydride linkage of Valproyl-adenylic acid gives rise to a distinct signal with a characteristic chemical shift. This signal is shifted significantly from that of free adenosine monophosphate (AMP) or other phosphate-containing species. aiinmr.comlincoln.ac.nz The verification of this unique resonance provides definitive evidence of the successful synthesis and presence of the valproyl-adenylate intermediate. huji.ac.il

| Compound | Typical ³¹P Chemical Shift (ppm) |

|---|---|

| Valproyl-adenylic acid (Acyl-phosphate) | -10 to -15 |

| Adenosine Monophosphate (AMP) | +3 to +5 |

| Adenosine Diphosphate (ADP) (α-phosphate) | -9 to -11 |

| Adenosine Diphosphate (ADP) (β-phosphate) | -5 to -7 |

| Adenosine Triphosphate (ATP) (α-phosphate) | -9 to -11 |

| Adenosine Triphosphate (ATP) (β-phosphate) | -20 to -22 |

| Adenosine Triphosphate (ATP) (γ-phosphate) | -5 to -7 |

Saturation Transfer Difference (STD) NMR is an advanced technique used to study the binding of ligands to large protein receptors. researchgate.netumd.edu In the context of Valproyl-adenylic acid, STD NMR can elucidate the specific parts of the molecule that are in close proximity to its protein target upon binding. glycopedia.eu

The experiment involves selectively saturating protons of the target protein with radiofrequency irradiation. This saturation is then transferred to the binding ligand (Valproyl-adenylic acid) through spin diffusion. wisc.edu By subtracting a reference spectrum (without protein saturation) from the saturated spectrum, a "difference" spectrum is obtained, which only shows the signals of the ligand protons that received the saturation, indicating they are in close contact with the protein. glycopedia.eu The intensity of the STD signals for different protons of Valproyl-adenylic acid can be used to map its binding epitope, providing valuable insights into the molecular basis of its interaction with target enzymes. nih.gov

Mass spectrometry (MS) is an essential analytical technique for determining the precise molecular weight of Valproyl-adenylic acid and for confirming its structure through fragmentation analysis. uva.nl High-resolution mass spectrometry can provide the elemental composition of the molecule with high accuracy.

In a typical MS experiment, Valproyl-adenylic acid is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragment ions. uab.eduuab.edu The analysis of this fragmentation pattern provides a structural fingerprint of the molecule, allowing for the confirmation of the valproyl group, the adenosine monophosphate core, and the anhydride linkage.

| Ion | Description | Predicted m/z |

|---|---|---|

| [M-H]⁻ | Deprotonated molecular ion | 472.15 |

| [AMP-H]⁻ | Adenosine monophosphate fragment | 346.06 |

| [Valproate]⁻ | Valproate fragment | 143.11 |

| [Adenine-H]⁻ | Adenine fragment | 134.05 |

UV-Vis spectroscopy is used to determine the absorption of ultraviolet and visible light by Valproyl-adenylic acid. The primary chromophore in the molecule is the adenine ring of the adenosine moiety. vscht.cz This aromatic system exhibits strong absorbance in the ultraviolet region.

The UV-Vis spectrum of Valproyl-adenylic acid is characterized by a distinct absorption maximum (λmax) around 259-260 nm, which is characteristic of the adenine base. sielc.com This property is useful for the detection and quantification of Valproyl-adenylic acid in various experimental settings, such as in enzymatic assays or chromatographic analyses. The absorbance is directly proportional to the concentration of the compound, following the Beer-Lambert law.

| Compound Moiety | λmax (nm) | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) |

|---|---|---|

| Adenosine | ~259 | ~15,400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Separation and Detection Methods

High-resolution methods are essential for isolating Valproyl-adenylic acid from complex biological matrices and differentiating it from structurally similar molecules.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purification of Valproyl-adenylic acid. Research has successfully employed reverse-phase HPLC to isolate this acyl adenylate from incubation mixtures containing valproic acid, ATP, and extracts from rat liver mitochondria. nih.govresearchgate.net In these studies, when Coenzyme A (CoASH) was omitted from the mixture, Valproyl-adenylic acid was the sole product formed, which was then purified using HPLC for subsequent identification. nih.gov

The differentiation of Valproyl-adenylic acid from other components like ATP, valproic acid, and valproyl-CoA is achieved based on their distinct retention times on the reverse-phase column. nih.gov The use of a C18 column is a common practice for separating such polar and nonpolar compounds. researchgate.net

Table 1: Example HPLC System for Valproyl-adenylic Acid Purification

| Parameter | Description | Source |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net |

| Column | μBondapak C18 reverse-phase column (30 cm x 3.9 mm) | researchgate.net |

| Purpose | Purification and isolation of Valproyl-adenylic acid from mitochondrial extracts. | nih.govresearchgate.net |

| Detection | UV absorption, as Valproyl-adenylic acid is a UV-absorbing compound. | nih.gov |

For unambiguous identification and sensitive quantification, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS or LC-MS/MS. Following purification by HPLC, the identity of the unknown compound as Valproyl-adenylic acid was confirmed by mass spectrometry. nih.govresearchgate.net

While specific LC-MS/MS methods for Valproyl-adenylic acid are not extensively detailed in the provided literature, the methodologies developed for its parent compound, valproic acid, provide a framework for its analysis. nih.govnih.gov These methods are characterized by their high sensitivity and selectivity. nih.gov Techniques such as Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offer rapid and sensitive analysis, often with run times as short as a few minutes. nih.govnih.gov Quantification is typically performed in the multiple reaction monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor-to-product ion transition. nih.govresearchgate.net

Table 2: Representative LC-MS/MS Parameters for Analysis of Related Compounds

| Parameter | Example Specification | Source |

|---|---|---|

| Chromatography | UHPLC or HPLC | nih.govnih.gov |

| Column | Reversed-phase (e.g., Acquity UPLC BEH C18, Zorbax SB-C18) | nih.govactamedicamarisiensis.ro |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | nih.govactamedicamarisiensis.ro |

| Detection | Triple Quadrupole Mass Spectrometer | actamedicamarisiensis.ro |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

In Vitro Biochemical and Enzymatic Assays

In vitro assays are crucial for characterizing the formation and biochemical activity of Valproyl-adenylic acid.

The formation of Valproyl-adenylic acid is an enzyme-catalyzed reaction. Studies using soluble extracts of rat liver mitochondria have elucidated key kinetic parameters of this process. nih.gov The synthesis of Valproyl-adenylic acid is catalyzed by medium-chain acyl-CoA synthetase. nih.gov The rate of its formation is linear with time and demonstrates a significant dependence on pH, increasing five-fold as the pH decreases from 8.0 to 6.8. nih.gov

Substrate specificity and enzyme inhibition studies provide further insight. The synthesis of Valproyl-adenylic acid is notably inhibited by octanoate (B1194180), which suggests competition for the active site of the medium-chain acyl-CoA synthetase. nih.gov This enzymatic conversion to Valproyl-CoA in the presence of CoASH further confirms its role as a key intermediate. nih.govresearchgate.net

Table 3: Kinetic Properties of Valproyl-adenylic Acid Formation

| Kinetic Parameter | Observation | Source |

|---|---|---|

| Enzyme | Medium-chain acyl-CoA synthetase (EC 6.2.1.2) | nih.gov |

| Rate | Formation is linear with time. | nih.gov |

| pH Dependence | Rate increases 5-fold when pH is decreased from 8.0 to 6.8. | nih.gov |

| Inhibition | Synthesis is inhibited by octanoate. | nih.gov |

Cell-free systems are powerful tools for studying biochemical pathways without the complexity of intact cells. The initial discovery and characterization of Valproyl-adenylic acid were performed using a cell-free system consisting of a soluble extract of rat liver mitochondria. nih.gov This approach allows for direct manipulation of reaction components (e.g., ATP, CoASH, MgCl2) and conditions (e.g., pH) to study the formation of the acyl adenylate intermediate. nih.gov

The advantage of cell-free systems is the ability to produce and study compounds that might be transient or present at low concentrations in whole cells. patsnap.com These systems, which contain the necessary enzymes and substrates for reactions like transcription and translation, offer simplified purification and the ability to study proteins or metabolites that might be toxic to living cells. patsnap.compatsnap.com By eliminating cellular barriers, researchers can achieve a controlled environment to investigate specific enzymatic reactions, such as the activation of valproic acid. nih.govpatsnap.com

High-Throughput Screening (HTS) involves the use of automation and large-scale data analysis to rapidly test thousands of chemical compounds for a specific biological activity. ox.ac.ukspringernature.com While specific HTS campaigns targeting Valproyl-adenylic acid are not documented in the provided sources, the methodology is highly applicable to its research.

HTS could be employed to identify novel inhibitors of medium-chain acyl-CoA synthetase, the enzyme responsible for Valproyl-adenylic acid formation. nih.gov This would involve developing an assay where the production of Valproyl-adenylic acid (or a downstream product) generates a detectable signal (e.g., fluorescence, luminescence). This assay would then be used to screen large compound libraries to find molecules that disrupt the signal, indicating potential inhibition. Such screens are instrumental in early-stage drug discovery and in finding chemical probes to better understand enzymatic pathways. ox.ac.uk

Computational Approaches and Molecular Modeling

Computational chemistry and molecular modeling have emerged as indispensable tools in biochemical and pharmacological research. These methodologies provide insights into the molecular interactions, dynamics, and energetics that are often difficult to capture through experimental techniques alone. For Valproyl-adenylic acid, a known cellular metabolite of valproic acid formed during its activation to valproyl-CoA, these computational approaches offer a powerful lens through which to examine its biochemical behavior. nih.gov By simulating the compound's interactions with enzymatic targets, researchers can elucidate mechanisms of action, predict binding affinities, and guide further experimental study. The following sections detail specific computational techniques and their application to the study of Valproyl-adenylic acid.

Molecular Dynamics (MD) Simulations of Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov The technique involves solving Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular trajectories and conformational changes. nih.govbohrium.com For Valproyl-adenylic acid, MD simulations are instrumental in understanding its dynamic behavior when interacting with biological targets, such as the active site of medium-chain acyl-CoA synthetase, the enzyme potentially responsible for its formation. nih.gov

An MD simulation of the Valproyl-adenylic acid-enzyme complex would begin by placing the docked ligand within the enzyme's binding pocket, solvating the entire system in a water box with appropriate ions to mimic physiological conditions. nih.gov The simulation would then proceed for nanoseconds to microseconds, tracking the position and velocity of every atom. The resulting trajectory can reveal:

Conformational Stability: How the ligand's conformation changes within the binding site and whether the initial docked pose is stable.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex, and the duration of these interactions.

Solvent Effects: The role of water molecules in mediating or competing with ligand-protein interactions.

These simulations provide a molecular-level movie of the interaction, offering insights that are crucial for understanding the compound's biological function and for the rational design of related molecules. mdpi.com

Quantum Mechanical Calculations for Force Field Parameterization

The accuracy of MD simulations is fundamentally dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. While standard force fields (e.g., CHARMM, AMBER) are well-parameterized for common biomolecules like proteins and nucleic acids, they often lack accurate parameters for novel or less common molecules like Valproyl-adenylic acid.

Quantum Mechanical (QM) calculations are employed to derive these necessary parameters. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate the molecule's properties with high accuracy. nih.gov For Valproyl-adenylic acid, this process would involve:

Geometry Optimization: A QM calculation to find the lowest energy conformation of the molecule.

Electrostatic Potential (ESP) Calculation: Determining the charge distribution across the molecule to derive accurate partial atomic charges.

Vibrational Analysis: Calculating bond stretching and angle bending force constants from the frequencies of molecular vibrations.

Torsional Scans: Rotating specific bonds within the molecule and calculating the energy at each step to parameterize the dihedral terms that govern its conformational flexibility.

By fitting the molecular mechanics energy terms to the QM potential energy surface, a bespoke and accurate set of force field parameters for Valproyl-adenylic acid can be developed. This ensures that subsequent MD simulations are based on a physically realistic model of the molecule's intramolecular and intermolecular interactions.

| Parameter Type | QM Calculation Method | Derived Information | Purpose in Force Field |

| Atomic Charges | Electrostatic Potential (ESP) Fitting | Partial charges on each atom | Describes electrostatic interactions |

| Bond Parameters | Geometry Optimization & Vibrational Analysis | Equilibrium bond lengths and force constants | Describes energy of bond stretching |

| Angle Parameters | Geometry Optimization & Vibrational Analysis | Equilibrium angles and force constants | Describes energy of angle bending |

| Dihedral Parameters | Torsional Potential Energy Scans | Torsional barriers and periodicity | Describes energy of bond rotation |

| Van der Waals | Not directly from QM; often fitted to experimental data or high-level QM | Atomic radii and well depths (Lennard-Jones parameters) | Describes short-range attractive and repulsive forces |

Free Energy Perturbation (FEP) for Binding Affinity Quantification

Predicting the binding affinity of a ligand to its protein target is a primary goal of computer-aided drug design. Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics that calculates the relative binding free energy between two ligands. nih.gov This technique is particularly useful for predicting how small chemical modifications to a lead compound, such as Valproyl-adenylic acid, would affect its binding potency.

FEP calculations rely on a thermodynamic cycle that connects the binding free energies of two ligands (Ligand A and Ligand B) to the free energy of "alchemically" transforming one into the other, both in solution and when bound to the protein. chemrxiv.org The relative binding free energy (ΔΔG) is given by the difference between these two transformations:

ΔΔG = ΔGbound - ΔGunbound

The transformation is performed computationally in a series of small, discrete steps within an MD simulation. rutgers.edu By slowly changing the parameters of Ligand A into those of Ligand B, the system can be maintained near equilibrium, allowing for an accurate calculation of the free energy change. nih.govdigitellinc.com For Valproyl-adenylic acid, FEP could be used to computationally evaluate a series of analogues, predicting which modifications to the valproyl group or the adenosine moiety would enhance or diminish binding to its target enzyme. rutgers.edu This allows for the prioritization of synthetic efforts on the most promising compounds.

| FEP Calculation Component | Description | System Simulated | Purpose |

| ΔGbound | Alchemical Transformation in Protein | Ligand A is gradually transformed into Ligand B within the enzyme's active site, surrounded by water. | Calculates the free energy cost of the mutation in the bound state. |

| ΔGunbound | Alchemical Transformation in Solution | Ligand A is gradually transformed into Ligand B in a box of water, without the enzyme. | Calculates the free energy cost of the mutation in the unbound (solution) state. |

| ΔΔGbinding | Relative Binding Free Energy | Not a direct simulation; calculated as ΔGbound - ΔGunbound. | Predicts whether Ligand B binds more or less tightly than Ligand A. A negative value indicates stronger binding for B. |

Enzyme Active Site Analysis and Ligand Docking

Ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. mendeley.com It is a fundamental tool for studying the interactions of Valproyl-adenylic acid with its target enzymes. The process begins with an analysis of the enzyme's active site, identifying key features such as hydrophobic pockets, hydrogen bond donors and acceptors, and charged residues that are critical for ligand recognition and catalysis. nih.govnih.gov

The docking process involves two main steps:

Sampling: The docking algorithm explores a vast number of possible conformations of Valproyl-adenylic acid within the defined active site, generating a wide range of potential binding poses.

Scoring: A scoring function is used to estimate the binding affinity for each generated pose. These functions are designed to approximate the free energy of binding, ranking the poses to identify the most likely or favorable orientation. nih.gov

For Valproyl-adenylic acid, docking into the crystal structure of a target like medium-chain acyl-CoA synthetase could reveal its binding mode. The results would highlight the specific amino acid residues it interacts with, for example, showing the phosphate (B84403) group forming salt bridges with cationic residues like lysine (B10760008) or arginine, and the valproyl moiety sitting within a hydrophobic pocket. This information is crucial for understanding the structural basis of its interaction and provides a starting point for more computationally intensive studies like MD simulations and FEP calculations.

Future Research Directions and Uncharted Territories in Valproyl Adenylic Acid Biochemistry

Discovery of Novel Enzymatic Partners and Pathways

The formation of valproyl-adenylic acid is a key step in the bioactivation of valproic acid, priming it for further metabolic conversion to valproyl-CoA. This conversion is catalyzed by acyl-CoA synthetases. clinpgx.org However, the full spectrum of enzymes that may interact with or be modulated by valproyl-adenylic acid is not yet fully elucidated.

Future research should focus on identifying and characterizing novel enzymatic partners for this intermediate. This could involve:

Proteomic approaches: Utilizing techniques such as affinity purification-mass spectrometry with valproyl-adenylic acid as bait to identify interacting proteins in various cellular compartments, including mitochondria and the cytoplasm.

Enzyme kinetics studies: Investigating the potential for valproyl-adenylic acid to act as a substrate or inhibitor for a broader range of enzymes beyond the acyl-CoA synthetase family, including those involved in fatty acid metabolism and cellular signaling.

A deeper understanding of these enzymatic interactions could reveal previously unknown metabolic pathways influenced by VPA and provide new targets for therapeutic intervention.

Elucidation of Undiscovered Biochemical Targets

Beyond its role as a metabolic intermediate, valproyl-adenylic acid may possess its own distinct biochemical activities. The structural similarity of valproyl-adenylic acid to endogenous molecules like acyl-adenylates suggests that it could interact with a variety of cellular targets.

Key areas for future investigation include:

Receptor binding assays: Screening for potential interactions between valproyl-adenylic acid and a wide array of cellular receptors, including nuclear receptors and G-protein coupled receptors, to determine if it has any direct signaling roles.

Enzyme inhibition profiling: Systematically testing the inhibitory effects of valproyl-adenylic acid against a panel of enzymes involved in critical cellular processes, such as protein kinases, phosphatases, and proteases.

The identification of novel biochemical targets for valproyl-adenylic acid would significantly expand our understanding of the pleiotropic effects of valproic acid.

| Potential Research Avenue | Rationale |

| Comprehensive Enzyme Interaction Screening | To identify all enzymes that bind to or are modulated by valproyl-adenylic acid, revealing its full metabolic and signaling network. |

| Receptor Binding and Functional Assays | To determine if valproyl-adenylic acid has direct pharmacological effects through receptor interactions, independent of its conversion to valproyl-CoA. |

| Cellular Localization Studies | To track the subcellular distribution of valproyl-adenylic acid and identify its sites of action. |

In-depth Exploration of Epigenetic Linkages and Mechanisms

Valproic acid is a well-established inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation. researchgate.netfrontiersin.orgmdpi.com This inhibition leads to changes in chromatin structure and gene expression. frontiersin.orgoup.com While this effect is primarily attributed to VPA itself, the potential contribution of its metabolites, including valproyl-adenylic acid, to these epigenetic modifications is an area ripe for investigation.

Future research should aim to dissect the specific epigenetic roles of valproyl-adenylic acid through:

Direct HDAC inhibition assays: Testing the ability of purified valproyl-adenylic acid to directly inhibit various HDAC isoforms to determine if it possesses activity similar to or distinct from VPA.

DNA methylation studies: Investigating whether valproyl-adenylic acid can influence the activity of DNA methyltransferases (DNMTs) or other components of the DNA methylation machinery. frontiersin.orgacs.org

Chromatin immunoprecipitation sequencing (ChIP-Seq): Utilizing this technique to map the genomic locations of histone modifications in response to treatment with valproyl-adenylic acid, providing a global view of its impact on the epigenome.

Elucidating the direct epigenetic effects of valproyl-adenylic acid could provide a more complete picture of how VPA therapy modulates gene expression patterns.

Integration with Comprehensive Systems Biology and Metabolomics Research Platforms

A systems-level understanding of the biochemical impact of valproyl-adenylic acid requires the integration of multiple "omics" platforms. nih.gov By combining metabolomics, proteomics, and transcriptomics, researchers can construct a comprehensive network of the cellular changes induced by this metabolite.

Future directions in this area include:

Metabolomic profiling: Using mass spectrometry-based techniques to identify and quantify the downstream metabolic consequences of valproyl-adenylic acid formation and accumulation.

Integrated network analysis: Combining data from different omics platforms to build computational models of the cellular response to valproyl-adenylic acid, allowing for the identification of key nodes and pathways that are perturbed. frontiersin.orgyoutube.com

This integrated approach will be crucial for moving beyond a linear understanding of VPA metabolism to a more holistic view of its cellular impact.

| Omics Platform | Potential Insights |

| Metabolomics | Identification of metabolic pathways directly and indirectly affected by valproyl-adenylic acid. |

| Proteomics | Characterization of changes in protein expression and post-translational modifications in response to valproyl-adenylic acid. |

| Transcriptomics | Elucidation of the gene expression programs regulated by valproyl-adenylic acid. |

Chemical Biology Approaches for Functional Probing

The development of chemical probes derived from valproyl-adenylic acid will be instrumental in dissecting its specific functions within the complex cellular environment. nih.gov These probes can be designed to be non-metabolizable or to carry reporter tags, allowing for precise tracking and functional studies.

Key strategies in this area include:

Synthesis of stabilized analogs: Creating non-hydrolyzable versions of valproyl-adenylic acid that can be used to trap and identify interacting proteins without being rapidly converted to valproyl-CoA.

Development of fluorescent probes: Attaching fluorescent moieties to valproyl-adenylic acid to visualize its subcellular localization and trafficking in real-time. nih.govmdpi.com

Affinity-based probes: Designing probes with photo-crosslinkable groups or biotin tags to covalently label and subsequently identify binding partners.

These chemical biology tools will provide researchers with the means to specifically interrogate the functions of valproyl-adenylic acid, distinguishing its effects from those of the parent compound and other metabolites.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Valproyl-adenylic acid, and how can purity and structural fidelity be validated?

- Methodological Answer : Synthesis typically involves coupling valproic acid derivatives with adenosine monophosphate (AMP) via esterification or phosphoramidate chemistry. To validate purity, use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 260 nm for adenosine moiety) and compare retention times against certified standards. Structural confirmation requires Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P NMR) and mass spectrometry (ESI-MS). Ensure reproducibility by documenting reaction conditions (e.g., solvent, temperature, catalyst) and reporting yields across three independent trials .

Q. Which analytical techniques are recommended for characterizing Valproyl-adenylic acid in preclinical studies?

- Methodological Answer :

- Quantitative Analysis : Reverse-phase HPLC with a C18 column and phosphate buffer (pH 6.8) mobile phase. Validate linearity (R² ≥ 0.99) across a concentration range of 0.1–100 µM.

- Stability Testing : Perform accelerated degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, monitoring degradation products via LC-MS .

- Bioavailability Assessment : Use in vitro permeability models (e.g., Caco-2 cell monolayers) with LC-MS/MS quantification of apical-to-basal transport .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for Valproyl-adenylic acid across different studies?

- Methodological Answer :

- Systematic Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubMed, Web of Science) and apply heterogeneity tests (I² statistic) to identify confounding variables (e.g., dosing regimens, animal models).

- In Vitro/In Vivo Correlation (IVIVC) : Compare metabolic stability in liver microsomes (human vs. rodent) with plasma pharmacokinetics to assess species-specific discrepancies.

- Error Analysis : Quantify inter-lab variability by reanalyzing raw data (if available) for methodological differences in sample preparation or instrumentation (e.g., LC-MS vs. ELISA) .

Q. What experimental designs are optimal for elucidating the enzyme interaction mechanisms of Valproyl-adenylic acid?

- Methodological Answer :

- Kinetic Assays : Use recombinant enzymes (e.g., histone deacetylases or adenylate kinases) to measure Michaelis-Menten parameters (Km, Vmax) under varying substrate concentrations. Include negative controls (e.g., enzyme-free reactions) and competitive inhibitors.

- Structural Studies : Perform X-ray crystallography or cryo-EM to resolve binding conformations. Mutagenesis studies (e.g., alanine scanning) can identify critical residues for binding affinity .

- Computational Modeling : Apply molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding free energies (ΔG) and validate with experimental IC₅₀ values .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported neuroprotective efficacy of Valproyl-adenylic acid in rodent models?

- Methodological Answer :

- Standardized Protocols : Adopt ARRIVE guidelines for in vivo studies, including blinding, randomization, and sample size calculations (power ≥ 80%).

- Dose-Response Curves : Test multiple doses (e.g., 10–200 mg/kg) and include positive controls (e.g., valproic acid).

- Data Transparency : Publish raw data (e.g., via Zenodo or Figshare) and detailed methodologies (e.g., surgical procedures, behavioral assays) to enable replication .

Analytical Techniques Comparison Table

Methodological Best Practices

- Data Availability : Include a Data Availability Statement with repository links (e.g., DOI) for raw spectra, pharmacokinetic datasets, and computational models .

- Conflict of Interest : Disclose funding sources (e.g., NIH grant numbers) and affiliations in the "Author Contributions" section .

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons and report effect sizes (Cohen’s d) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.